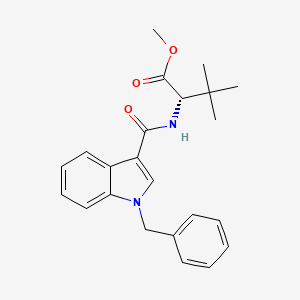

Mdmb-benzica

Beschreibung

SCRAs like MDMB-Benzica typically act as potent agonists at CB1 and CB2 receptors, contributing to psychoactive effects and toxicity profiles .

Eigenschaften

Molekularformel |

C23H26N2O3 |

|---|---|

Molekulargewicht |

378.5 g/mol |

IUPAC-Name |

methyl (2S)-2-[(1-benzylindole-3-carbonyl)amino]-3,3-dimethylbutanoate |

InChI |

InChI=1S/C23H26N2O3/c1-23(2,3)20(22(27)28-4)24-21(26)18-15-25(14-16-10-6-5-7-11-16)19-13-9-8-12-17(18)19/h5-13,15,20H,14H2,1-4H3,(H,24,26)/t20-/m1/s1 |

InChI-Schlüssel |

WKKVRVJYVBMPBK-HXUWFJFHSA-N |

Isomerische SMILES |

CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 |

Kanonische SMILES |

CC(C)(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Mdmb-benzica involves several steps, typically starting with the preparation of the core indazole structure. The synthetic route generally includes:

Formation of the Indazole Core: This step involves the cyclization of appropriate precursors to form the indazole ring.

Substitution Reactions: Various substituents are introduced to the indazole core through substitution reactions. Common reagents include alkyl halides and amines.

Amidation: The final step often involves the formation of an amide bond, which is crucial for the cannabinoid activity of the compound.

Industrial Production Methods

Industrial production of Mdmb-benzica follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Precursors: Large quantities of starting materials are synthesized or procured.

Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized for large-scale production.

Purification: The final product is purified using techniques like recrystallization or chromatography to achieve high purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

Mdmb-benzica undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace existing substituents on the indazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the indazole core.

Wissenschaftliche Forschungsanwendungen

Mdmb-benzica is widely used in scientific research due to its structural similarity to other synthetic cannabinoids. Its applications include:

Chemistry: Used as a reference standard in analytical chemistry to identify and quantify synthetic cannabinoids in various samples.

Biology: Studied for its interactions with cannabinoid receptors in biological systems.

Medicine: Investigated for potential therapeutic applications, although its use is primarily restricted to research.

Industry: Utilized in the development of new synthetic cannabinoids and related compounds.

Wirkmechanismus

Mdmb-benzica exerts its effects by interacting with cannabinoid receptors in the body, primarily the CB1 and CB2 receptors. The compound mimics the action of natural cannabinoids by binding to these receptors, leading to various physiological effects. The exact molecular pathways involved include modulation of neurotransmitter release and activation of intracellular signaling cascades.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares MDMB-Benzica with analogous SCRAs, focusing on molecular properties, receptor affinity, and pharmacological data. Data are synthesized from peer-reviewed studies and analytical reports.

Key Findings:

Potency : MDMB-FUBINACA exhibits the highest CB1 receptor affinity (Ki = 0.091 nM), making it ~4.6× more potent than MDMB-CHMCZCA (Ki = 0.42 nM). MDMB-Benzica’s hypothetical Ki aligns with this potency range based on structural homology .

Structural Variations: MDMB-FUBINACA: Incorporates a fluorobenzylindole carboxamide group, enhancing lipid solubility and blood-brain barrier penetration . MDMB-CHMCZCA: Features a cyclohexylmethyl side chain, reducing metabolic stability compared to MDMB-FUBINACA .

Forensic Relevance : MDMB-FUBINACA is a Schedule I compound in the U.S., linked to overdose outbreaks in 2015–2014. MDMB-Benzica’s absence from legal databases suggests it may be an emerging analog .

Analytical Characterization

Spectroscopic Data Comparison:

Pharmacological and Toxicological Implications

- MDMB-FUBINACA : Associated with hyperthermia, agitation, and multiple fatalities due to high potency and delayed onset of effects .

- MDMB-CHMCZCA: Lower incidence of severe toxicity but notable for prolonged detection in urine (≥7 days) .

- MDMB-Benzica : Theoretical risks include enhanced CNS penetration due to ester groups, warranting urgent toxicokinetic studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.